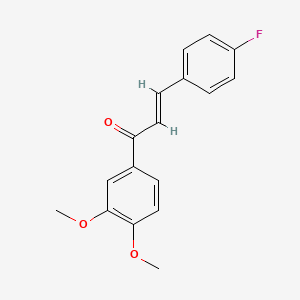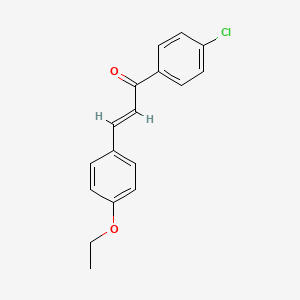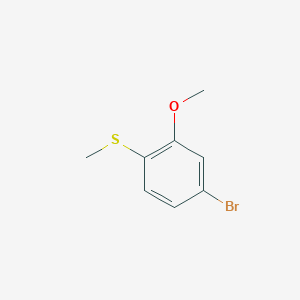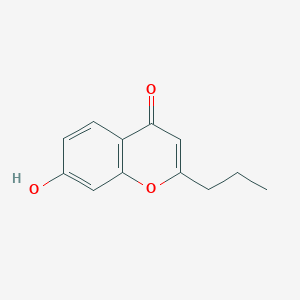
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one (DCMMP) is an organochlorine compound that has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects. DCMMP has been found to have a wide range of effects, from inhibiting the growth of cancer cells to being used as an insecticide.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have a wide range of effects, including inhibition of the growth of cancer cells, inhibition of the growth of gram-positive and gram-negative bacteria, and acting as an insecticide. This compound has also been studied for its potential use as a fungicide, herbicide, and nematicide.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts on a variety of biochemical and physiological pathways. It is thought to act on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the growth of gram-positive and gram-negative bacteria, and act as an insecticide. This compound has also been found to have an effect on the nervous system, by inhibiting the release of neurotransmitters, and on the immune system, by inhibiting the production of inflammatory mediators. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of lipids.
Advantages and Limitations for Lab Experiments
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, this compound does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are a number of potential future directions for research on 3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. Further research could be done to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Research could also be done to identify new applications for this compound, such as its potential use as an insecticide, fungicide, herbicide, or nematicide. Additionally, research could be done to identify methods for improving the solubility and stability of this compound in various solvents, as well as methods for synthesizing this compound more efficiently. Finally, research could be done to identify potential toxicity issues associated with this compound.
Synthesis Methods
3-(2,4-Dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized from 2,4-dichlorophenol and 3-methylphenylpropene. In the first step, the 2,4-dichlorophenol is reacted with sodium hydroxide, which produces sodium salt of 2,4-dichlorophenol. In the second step, the sodium salt of 2,4-dichlorophenol is reacted with 3-methylphenylpropene, which produces this compound.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-13(9-11)16(19)8-6-12-5-7-14(17)10-15(12)18/h2-10H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRERAKPYKCFN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)



![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)



![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)